molecular formula C11H21NO B13089794 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one

3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one

Cat. No.: B13089794
M. Wt: 183.29 g/mol
InChI Key: CNDZKIDLFQJMCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one is an organic compound with a unique structure that includes a piperidine ring and a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one typically involves the reaction of piperidine with a suitable precursor such as 3,3-dimethylbutan-2-one. The reaction conditions often include the use of a base to facilitate the nucleophilic substitution reaction. For example, the reaction can be carried out in the presence of sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as distillation and crystallization would be employed to achieve high-quality product.

Chemical Reactions Analysis

Types of Reactions

3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The piperidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces substituted piperidine derivatives.

Scientific Research Applications

3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one involves its interaction with specific molecular targets. The piperidine ring can interact with biological receptors, potentially modulating their activity. The compound may also participate in enzyme-catalyzed reactions, affecting metabolic pathways. Detailed studies on its binding affinity and interaction with proteins are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-1-(pyridin-3-yl)butan-2-one: Similar structure but with a pyridine ring instead of piperidine.

    3,3-Dimethyl-1-(1H-1,2,4-triazol-1-yl)butan-2-one: Contains a triazole ring, showing different reactivity and applications.

Uniqueness

3,3-Dimethyl-1-(piperidin-2-yl)butan-2-one is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound in medicinal chemistry and drug design.

Properties

Molecular Formula

C11H21NO

Molecular Weight

183.29 g/mol

IUPAC Name

3,3-dimethyl-1-piperidin-2-ylbutan-2-one

InChI

InChI=1S/C11H21NO/c1-11(2,3)10(13)8-9-6-4-5-7-12-9/h9,12H,4-8H2,1-3H3

InChI Key

CNDZKIDLFQJMCH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)CC1CCCCN1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.